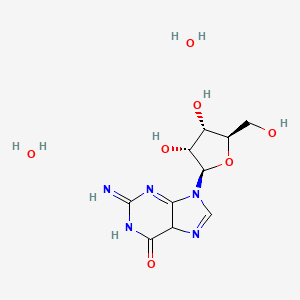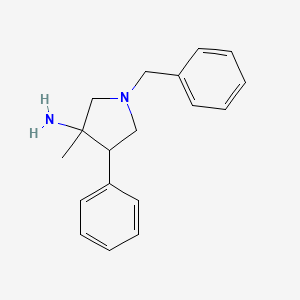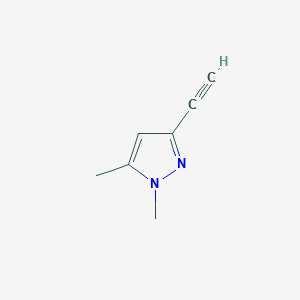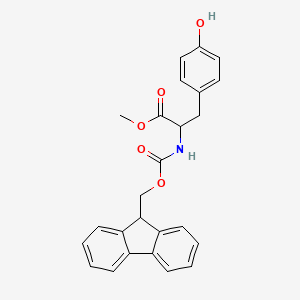![molecular formula C32H42O5 B12310699 (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one is a complex organic molecule characterized by multiple hydroxyl groups, double bonds, and a phenyl group. This compound is notable for its intricate structure, which includes a pyranone ring and a long aliphatic chain with several conjugated double bonds. Such compounds often exhibit interesting chemical and biological properties due to their structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one typically involves multiple steps, including the formation of the pyranone ring and the attachment of the aliphatic chain. Key steps may include:
Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the Aliphatic Chain: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to introduce the conjugated double bonds.
Hydroxylation: Introduction of hydroxyl groups can be done using reagents like osmium tetroxide or hydrogen peroxide under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimizing the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to streamline the process and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Bromine, nitric acid, or sulfuric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated aliphatic chains.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one: has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one involves its interaction with specific molecular targets. The hydroxyl groups and conjugated double bonds allow it to participate in redox reactions and interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenofibrate: A compound with a similar aliphatic chain but different functional groups.
Ethyl 3-(furan-2-yl)propionate: Shares some structural features but differs in the core ring structure.
Sulfur Compounds: While not structurally similar, they share some chemical reactivity due to the presence of multiple functional groups.
Uniqueness
- The combination of a pyranone ring with a long, conjugated aliphatic chain and multiple hydroxyl groups makes (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one unique. This structure imparts distinct chemical and biological properties that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C32H42O5 |
|---|---|
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one |
InChI |
InChI=1S/C32H42O5/c1-22(13-11-14-23(2)30(34)24(3)18-19-27-15-7-6-8-16-27)12-9-10-17-28(33)20-21-29-32(36)25(4)31(35)26(5)37-29/h6-17,21,23-24,26,28,30,33-34,36H,18-20H2,1-5H3/b12-9+,14-11+,17-10+,22-13+,29-21- |
Clé InChI |
MFUOANGVUFFOHJ-FBZKPXOCSA-N |
SMILES isomérique |
CC1C(=O)C(=C(/C(=C/CC(/C=C/C=C/C(=C/C=C/C(C)C(C(C)CCC2=CC=CC=C2)O)/C)O)/O1)O)C |
SMILES canonique |
CC1C(=O)C(=C(C(=CCC(C=CC=CC(=CC=CC(C)C(C(C)CCC2=CC=CC=C2)O)C)O)O1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)


![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)
![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)



